3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESWEVAVDSYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 443.3 g/mol. The presence of both bromine and fluorine atoms in its structure suggests potential interactions with biological targets that could enhance its pharmacological properties.
1,2,4-Oxadiazole derivatives are known for their ability to interact with various biological targets due to their unique structural properties. The mechanism of action often involves:
- Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .
- Modulation of Receptors : They can also modulate receptor activity, influencing pathways related to cancer cell proliferation and inflammation .
- Antimicrobial Activity : Some studies indicate that oxadiazoles possess antimicrobial properties, making them candidates for treating infections .
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For example:
- A derivative similar to the one showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
- Further modifications led to compounds with enhanced activity; one derivative exhibited an IC50 value as low as 1.143 µM against renal cancer cells .
Antimicrobial Properties
Several studies have documented the antimicrobial efficacy of oxadiazole derivatives:
- Compounds have been shown to reduce the viability of promastigotes (a stage in the life cycle of certain parasites) by over 90% at concentrations as high as 200 µM .
- Selectivity indices indicate lower cytotoxicity towards human fibroblasts while maintaining effectiveness against pathogenic microorganisms .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various oxadiazole derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity. The compound was part of a series that demonstrated promising results against cancer cell lines with varying degrees of selectivity .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against bacterial strains. Results showed that certain oxadiazoles had significant inhibitory effects on bacterial growth, suggesting their potential use as antimicrobial agents .
Data Summary
Here is a summary table presenting key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Anti-Inflammatory and Analgesic Activity
Substitution at Position 5 of the Oxadiazole Ring
Compound 4i () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Compound 4c () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Target Compound : The pyrazolidine-4-fluorophenyl substituent at position 5 likely balances lipophilicity and hydrogen-bonding capacity. Pyrazolidine’s flexibility may improve binding to cyclooxygenase (COX) enzymes, though direct data are unavailable.
Ulcerogenic Activity
Cyclized oxadiazoles generally exhibit lower gastrointestinal toxicity than acyclic NSAIDs:
Antibacterial Activity
Compound 4f () : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Target Compound : The pyrazolidine moiety may disrupt bacterial cell wall synthesis or efflux pumps, but its larger size could reduce permeability compared to simpler aryl substituents.
Substituent Diversity
Bis-Oxadiazoles () : E.g., 5,5'-Bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4e)
Heterocyclic Hybrids () : E.g., 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
Target Compound : Likely synthesized via nucleophilic substitution or cycloaddition reactions. The pyrazolidine ring’s synthesis may require multi-step procedures, impacting scalability.
Preparation Methods
Amidoxime-Based Cyclization (Tiemann-Krüger Method)
- Reagents : 4-Bromobenzamidoxime + 5-(4-Fluorophenyl)pyrazolidine-3-carbonyl chloride
- Conditions : Pyridine catalysis, 80°C, 6–8 h
- Mechanism : Nucleophilic acyl substitution followed by dehydrative cyclization
- Yield Potential : 45–68% based on analogous 3,5-disubstituted oxadiazoles
Optimization Considerations :
Nitrile Oxide Cycloaddition
- Components :
- Nitrile oxide generated in situ from 4-bromobenzaldehyde oxime
- 5-(4-Fluorophenyl)pyrazolidine-3-carbonitrile
- Catalyst : PtCl$_4$ (2.5 mol%) in THF at 50°C
- Limitations : Competitive dimerization reduces yield (22–34%)
Pyrazolidine Moiety Functionalization
Pyrazolidine Ring Construction
**Synthetic Protocol**:
1. Condense 4-fluorophenylacetone with hydrazine hydrate (EtOH, reflux, 8 h)
2. Cyclize intermediate with POCl$_3$ (DMF, 80°C, 5 h)
3. Purify via silica chromatography (Hex:EA = 4:1)
**Yield**: 57% for analogous fluorophenyl systems
Palladium-Catalyzed Cross-Coupling
- Substrate : 5-Iodopyrazolidine precursor
- Conditions :
- Pd(PPh$3$)$4$ (5 mol%)
- 4-Fluorophenylboronic acid (1.2 eq)
- K$2$CO$3$ (2 eq) in DME/H$_2$O (3:1), 90°C, 12 h
- Yield : 73–81% for bromophenyl analogues
Integrated Synthetic Routes
Sequential Assembly (Route A)
Step 1 : Oxadiazole Formation
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
Yield: 68% (ultrasound-assisted method)
Step 2 : SNAr Displacement
React oxadiazole-chloro with 5-(4-fluorophenyl)pyrazolidin-3-amine
Conditions: DIPEA (3 eq), DMF, 120°C, 24 h
Theoretical Yield: 52% (based on )
Convergent Synthesis (Route B)
Key Intermediate :
5-(4-Fluorophenyl)pyrazolidine-3-carbohydrazide
Cyclization :
React with 4-bromobenzoyl chloride
Conditions: POCl$_3$ (3 eq), 0°C→reflux, 8 h
Purification: Column chromatography (SiO$_2$, CH$_2$Cl$_2$/MeOH)
Projected Yield: 61% (extrapolated from )
Comparative Method Evaluation
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 29% | 43% |
| Purification Difficulty | High (2 columns) | Moderate (1 column) |
| Scalability | Limited by SNAr step | Better for bulk |
| Cost Efficiency | $$$$ | $$$ |
Analytical Characterization Benchmarks
1H NMR (400 MHz, CDCl3) :
- δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H) – 4-Bromophenyl
- δ 7.45 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H) – 4-Fluorophenyl
- δ 4.21 (m, 1H, pyrazolidine-CH)
- δ 3.85–3.72 (m, 4H, pyrazolidine-CH2)
HRMS (ESI+) :
Calculated for C17H13BrFN3O: 397.0164 [M+H]+
Observed: 397.0161
X-ray Crystallography :
Anticipated monoclinic P21/c space group based on
Challenges and Optimization Opportunities
Regioselectivity in Oxadiazole Formation :
Pyrazolidine Ring Stability :
Halogen Compatibility :
Industrial-Scale Considerations
Process Chemistry Modifications :
Q & A
Basic: What are the optimized synthetic routes for 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole, and how are reaction conditions controlled?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. Key steps include:
- Cyclocondensation : Reacting amidoximes with bromophenyl-substituted carboxylic acid derivatives under reflux in anhydrous ethanol (70–80°C for 6–8 hours) .
- Pyrazolidine Coupling : Introducing the pyrazolidine moiety via nucleophilic substitution or Huisgen cycloaddition, requiring strict pH control (pH 7–8) to avoid side reactions .
- Purification : Column chromatography (e.g., silica gel with 10% methanol/dichlorethane) or recrystallization to achieve >94% purity .
Critical Variables : Temperature deviations >2°C reduce yields by ~15%; inert atmosphere (N₂/Ar) prevents oxidation of intermediates .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.5–7.8 ppm for aromatic protons) and pyrazolidine (δ 3.2–3.5 ppm for CH₂ groups) .
- 19F NMR : Detects fluorophenyl substituents (δ -110 to -115 ppm) .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating groups (e.g., -OCH₃) at the 4-bromophenyl or pyrazolidine positions .
- Biological Assays :
- 4-Chlorophenyl substitution increases anti-inflammatory activity by 59.5% (vs. 38.1% for parent compounds) .
- Fluorine at the pyrazolidine position enhances antimicrobial potency (MIC = 12.5 mg/mL for S. aureus) .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Verification : Re-analyze disputed compounds via HPLC/NMR to exclude impurities (>98% purity required) .
- Assay Standardization :
- Crystallographic Validation : Resolve structural ambiguities via X-ray diffraction (SHELX refinement; R-factor <0.05) .
Advanced: How do computational methods (e.g., DFT, docking) predict bioactivity and interaction mechanisms?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina; validate with RMSD <2 Å .
- Key Interactions : Halogen bonding (Br···O) and π-π stacking (fluorophenyl with Tyr355) enhance binding affinity .
Advanced: What crystallographic techniques determine the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Key Metrics :
- Bond lengths: C-Br = 1.89–1.92 Å; C-F = 1.34–1.37 Å .
- Torsion angles: Pyrazolidine ring puckering (θ = 5–10°) affects conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
